2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine
Description
Properties
IUPAC Name |
2-(dichloromethyl)-4-ethylsulfanyl-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3S/c1-2-18-12-16-10(8-6-4-3-5-7-8)15-11(17-12)9(13)14/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWSJFLFFIEREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)C(Cl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Methyl-substituted triazine
Substitution: Nitro or halogen-substituted triazine derivatives
Scientific Research Applications
2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in cancer therapy, particularly as a component of targeted drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes, leading to increased permeability and disruption of cellular processes. In cancer therapy, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Comparisons
The table below compares substituents and molecular properties of analogous triazines:
Key Observations :
- Electrophilicity: Chloro substituents (e.g., in ) enhance reactivity for nucleophilic substitution, whereas ethylthio or amino groups () reduce electrophilicity, favoring stability or biological interactions.
Physicochemical Properties
Table 2: Thermal and Solubility Data
Insights :
Comparison with Target Compound :
- Ethylthio groups (vs. methylthio in ) could modulate toxicity profiles, as seen in lower acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in ).
Biological Activity
2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine (CAS No. 254730-22-8) is a synthetic compound belonging to the triazine family, characterized by a dichloromethyl group, an ethylthio group, and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's structure allows it to participate in various chemical reactions, enhancing its utility in biological contexts. Key properties include:
- Molecular Formula : C12H11Cl2N3S
- Molecular Weight : 304.20 g/mol
- IUPAC Name : 2-(dichloromethyl)-4-ethylsulfanyl-6-phenyl-1,3,5-triazine
Biological Activity Overview
Research indicates that compounds within the triazine family often exhibit significant biological activities. The specific compound under discussion has shown promise in several areas:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism appears to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.
Case Study : In a study examining various triazine derivatives for their antimicrobial efficacy against Candida albicans, it was found that similar compounds demonstrated minimal inhibitory concentrations (MICs) as low as 8–16 µg/mL against clinical strains . This suggests that the compound could be effective against fungal infections.
Anticancer Potential
The compound's potential use in cancer therapy is particularly noteworthy. Research indicates that it may inhibit specific enzymes or signaling pathways involved in tumor proliferation and survival.
Mechanism of Action :
- Cell Membrane Interaction : The ethylthio group may interact with lipid bilayers, disrupting cellular integrity.
- Enzyme Inhibition : It may target key enzymes involved in cancer cell metabolism or proliferation pathways.
A comparative analysis of triazine derivatives showed that certain analogs effectively inhibited cancer cell lines by inducing apoptosis through mitochondrial pathways .
Research Findings
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Nucleophilic Substitution : Reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with ethylthiol.
- Introduction of Dichloromethyl Group : Subsequent reaction with dichloromethyl methyl ether using Lewis acid catalysts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
